4-Fluoro-2-(trifluoromethyl)phenacyl bromide
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Overview
Description
4-Fluoro-2-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O. It is a fluorinated phenacyl bromide derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the aromatic ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-Fluoro-2-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents[][2].
Major Products:
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols[][2].
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)phenacyl bromide is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of fluorinated drugs due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluoro and trifluoromethyl groups enhances its electrophilic character, making it a suitable substrate for nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
- 2-Bromo-4-(trifluoromethyl)acetophenone
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Comparison: 4-Fluoro-2-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSLDBFTFFTRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210633 |
Source
|
Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537050-13-8 |
Source
|
Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537050-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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